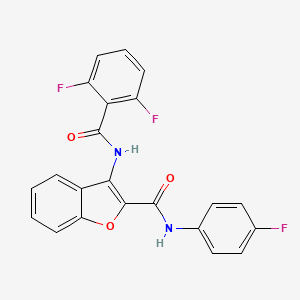

3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Description

Properties

IUPAC Name |

3-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N2O3/c23-12-8-10-13(11-9-12)26-22(29)20-19(14-4-1-2-7-17(14)30-20)27-21(28)18-15(24)5-3-6-16(18)25/h1-11H,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNXROWRJOPWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves several steps. One common method includes the reaction of 2,6-difluorobenzoyl chloride with 4-fluoroaniline to form an intermediate product. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid under specific conditions to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Chemical Reactions Analysis

3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzamide Groups

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Structure : Shares the 2,6-difluorobenzamide group but replaces the benzofuran core with a urea-linked 4-chlorophenyl group.

- Application : A chitin synthesis inhibitor used as an insect growth regulator in agriculture .

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Structure : Incorporates a pyridinyl-oxy-chlorophenyl group alongside the 2,6-difluorobenzamide moiety.

- Application : Acaricide targeting ectoparasites in livestock .

- Comparison : The target compound lacks the pyridinyl and trifluoromethyl groups, which may reduce its pesticidal activity but improve suitability for pharmaceutical applications due to simplified metabolism.

Benzofuran-Based Analogues

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (Pharmacopeial Forum PF 43(1))

- Structure: Features a dihydroisobenzofuran core with a 4-fluorophenyl group and a dimethylaminopropyl side chain.

- Application : Presumed pharmaceutical use (exact activity unspecified in evidence) .

- Comparison: The target compound’s 2,6-difluorobenzamido group may enhance binding affinity compared to the dimethylaminopropyl substituent, while the fully aromatic benzofuran core could improve metabolic stability over the dihydroisobenzofuran analogue.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Diflubenzuron | Pharmacopeial Analogue |

|---|---|---|---|

| Molecular Weight | ~428.3 g/mol (estimated) | 310.7 g/mol | ~360.4 g/mol (estimated) |

| LogP (Predicted) | ~3.8 (high lipophilicity) | 3.5 | ~2.9 |

| Key Substituents | 2,6-difluorobenzamido, 4-fluorophenyl | Urea linker, 4-chlorophenyl | Dihydroisobenzofuran, dimethylaminopropyl |

| Potential Bioactivity | Anticancer, kinase inhibition (inferred) | Insect growth regulation | CNS or antimicrobial (inferred) |

Notes:

- Fluorine atoms in the target compound likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .

- The benzofuran core may improve binding to hydrophobic pockets in biological targets relative to urea or pyridinyl-based structures.

Biological Activity

3-(2,6-Difluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple fluorine substituents which can enhance its biological activity. The molecular formula is , with a molecular weight of approximately 296.26 g/mol. The presence of difluoro and fluoro groups significantly influences its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F2N2O2 |

| Molecular Weight | 296.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cancer cell proliferation and apoptosis pathways. The difluoro substituents enhance binding affinity due to increased hydrophobic interactions with target proteins.

Enzyme Inhibition

Research indicates that the compound acts as an inhibitor of key enzymes such as FtsZ, which is crucial for bacterial cell division, making it a candidate for antibacterial applications. The fluorination enhances the binding interactions in the allosteric site of the FtsZ protein, increasing its efficacy compared to non-fluorinated analogs .

Biological Activity Studies

Recent studies have evaluated the biological effects of this compound through various in vitro and in vivo assays.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating intrinsic apoptotic pathways involving caspase activation and reactive oxygen species generation .

Neuroprotective Properties

Another noteworthy aspect of this compound is its neuroprotective activity. In studies involving primary cultured rat cortical neurons, it exhibited protective effects against NMDA-induced excitotoxicity, comparable to established neuroprotective agents like memantine . This suggests potential applications in neurodegenerative diseases.

Case Studies

- Anticancer Activity : In a study focusing on breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The results indicated that the compound could be developed as a therapeutic agent for breast cancer treatment.

- Neuroprotection : A series of derivatives based on benzofuran-2-carboxamide were synthesized and tested for neuroprotective effects. Among them, compounds with similar structural motifs to our target compound showed promising results in protecting neuronal cells from excitotoxic damage .

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure plays a critical role in enhancing biological activity. Studies have shown that fluorinated compounds tend to exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts . The SAR analysis indicates that modifications at specific positions on the benzofuran ring can lead to variations in potency and selectivity against different biological targets.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3-(2,6-difluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide?

Methodological Answer: Key steps include:

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to attach fluorophenyl groups .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature Control : Maintain 80–100°C for amidation reactions to balance yield and side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound .

Q. Table 1: Representative Reaction Conditions

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzofuran Formation | H₂SO₄ (conc.) | 120 | 65–70 | |

| Amidation | DCC/DMAP | RT → 80 | 75–80 |

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement . ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement .

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H NMR confirms substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 413.07 for [M+H]⁺) .

Q. How can researchers assess purity and stability during storage?

Methodological Answer:

- HPLC : Use a C18 column (ACN/water mobile phase) to quantify impurities (<1% threshold) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition points (>200°C indicates thermal stability) .

- Storage : Lyophilize and store under argon at –20°C to prevent hydrolysis of fluorinated groups .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., –CF₃) to modulate receptor binding .

- Bioisosteric Replacement : Substitute benzofuran with indole or thiophene cores to explore scaffold flexibility .

- Activity Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR-2) to correlate structural changes with IC₅₀ shifts .

Q. Table 2: Example SAR Data

| Derivative | R-Group | IC₅₀ (EGFR, nM) | Reference |

|---|---|---|---|

| Parent Compound | 4-Fluorophenyl | 12.5 ± 1.2 | |

| –CF₃ Analog | 4-Trifluoromethyl | 8.3 ± 0.9 |

Q. How to resolve contradictions in crystallographic data (e.g., unit cell discrepancies)?

Methodological Answer:

Q. What strategies address solubility limitations in biological assays?

Methodological Answer:

Q. How can computational modeling predict binding modes with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4X5J) to simulate ligand-receptor interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.